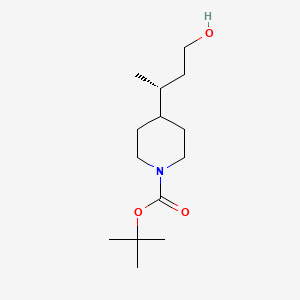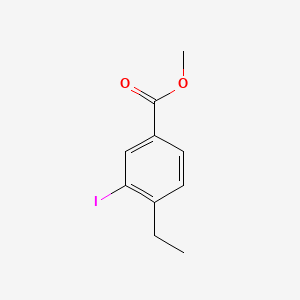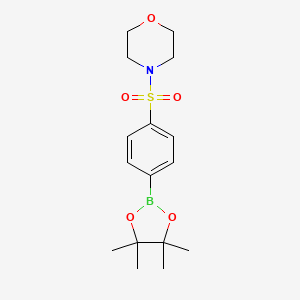
Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt: is a chemical compound with the molecular formula C16F34NaO2P and a molecular weight of 924.08 g/mol . It is a solid crystalline substance that appears white to off-white at room temperature . This compound is known for its low surface tension and is commonly used as a surfactant to improve wetting and dispersing properties .
Preparation Methods
The preparation of Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt involves complex synthetic routes that typically require specialized laboratory and industrial equipment . The synthesis can be achieved through the chemical reaction of phosphoric chloride, heptadecafluorooctanol, and fluorides . The reaction conditions often involve controlled temperatures and the use of solvents like chloroform, ethyl acetate, and methanol . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom, resulting in various reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt involves its ability to reduce surface tension and improve the wetting and dispersing properties of various formulations . At the molecular level, the compound interacts with other molecules through its hydrophobic and hydrophilic regions, allowing it to stabilize emulsions and suspensions. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt can be compared with other similar compounds, such as:
Bis(perfluorooctyl)phosphinic Acid: This compound has similar surfactant properties but may differ in its environmental impact and toxicity.
Perfluorooctanoic Acid (PFOA): Known for its use in non-stick coatings, PFOA has similar surface-active properties but is more widely studied for its environmental persistence and health effects.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain applications, such as lower toxicity and better performance in specific industrial processes .
Properties
IUPAC Name |
sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34O2P.Na/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46;/h(H,51,52);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEIMULCENMQKJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F34NaO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896710 |
Source


|
| Record name | Sodium bis(perfluorooctyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500776-69-2 |
Source


|
| Record name | Sodium bis(perfluorooctyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
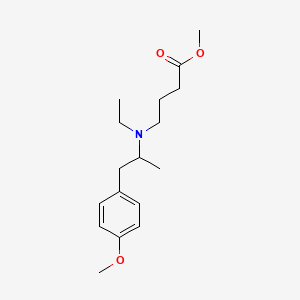
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
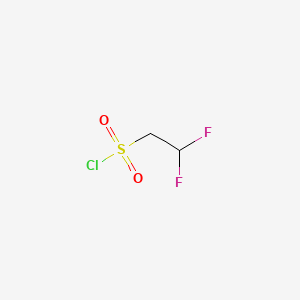
![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)

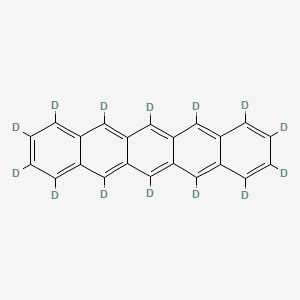
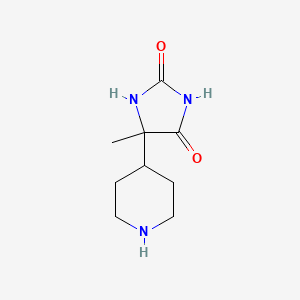

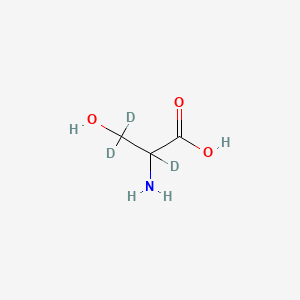

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)
